3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one

CYP450 Inhibition ADME-Tox Screening Drug Metabolism

Achieve isoform-specific CYP inhibition benchmarking with 825599-58-4 (CYP3A4 IC50 5,490 nM vs CYP2C19 Ki 50,000 nM). This 5-methylbenzoxazolone, featuring a critical N-3 4-butoxy-3-methoxybenzyl substitution, provides a 9.1-fold selectivity window—unattainable with generic or polar analogs (e.g., MIF098). Its calculated logP 4.4, zero HBD, and TPSA 48 Ų make it the definitive lipophilic, CNS-penetrant control for hepatocyte/microsomal stability panels, eliminating Phase II conjugation confounds. For hepatic screening and neuroscience target libraries, choose the structurally validated probe.

Molecular Formula C20H23NO4
Molecular Weight 341.407
CAS No. 825599-58-4
Cat. No. B2739866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one
CAS825599-58-4
Molecular FormulaC20H23NO4
Molecular Weight341.407
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O)OC
InChIInChI=1S/C20H23NO4/c1-4-5-10-24-18-9-7-15(12-19(18)23-3)13-21-16-11-14(2)6-8-17(16)25-20(21)22/h6-9,11-12H,4-5,10,13H2,1-3H3
InChIKeyMQOMWTAKVTYDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

825599-58-4 Procurement Guide: Sourcing the 4-Butoxy-3-Methoxybenzyl Benzoxazolone with Documented CYP Selectivity


The compound 3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one (CAS: 825599-58-4) is a fully synthetic small molecule belonging to the benzo[d]oxazol-2(3H)-one class, distinguished by a 5-methyl substitution on the core heterocycle and a 4-butoxy-3-methoxybenzyl moiety at the N-3 position [1]. Its molecular formula is C20H23NO4, with a molecular weight of 341.4 g/mol [1]. Within publicly available bioactivity databases, this compound is recorded as a screening hit with characterized inhibitory activity against specific cytochrome P450 isoforms, positioning it as a tool for ADME-Tox liability profiling rather than a potent pharmacological agent [2].

Why 825599-58-4 Cannot Be Replaced by Generic 5-Methylbenzoxazolone Analogs in ADME Screening


The N-benzyl substitution pattern on the benzo[d]oxazol-2(3H)-one scaffold is a critical determinant of both target binding affinity and ADME properties [1]. Simply substituting 825599-58-4 with a less substituted 5-methylbenzoxazolone analog, such as 3-benzyl-5-methylbenzo[d]oxazol-2(3H)-one or the 3-hydroxybenzyl derivative MIF098, will drastically alter the lipophilicity (calculated logP 4.4 vs. 2.5-3.0), hydrogen bonding capacity, and cytochrome P450 inhibition profile [2][3]. The presence of the 4-butoxy chain specifically enhances metabolic stability assessment relevance and provides a unique CYP3A4/CYP2C19 selectivity ratio that is entirely absent in the more polar, hydrogen-bond-donating analogs, rendering generic replacement scientifically invalid for experiments requiring this exact ADME interaction fingerprint [2].

Quantitative Differentiation Evidence for 825599-58-4: CYP Panel Selectivity and Physicochemical Benchmarking


CYP3A4 vs CYP2C19 Selectivity: A 9.1-Fold Preference Distinguishing 825599-58-4 from Non-Selective CYP Inhibitors

In a standardized recombinant enzyme inhibition panel, compound 825599-58-4 exhibited a markedly higher affinity for CYP3A4 (IC50 = 5,490 nM, human liver microsomes, midazolam substrate) compared to CYP2C19 (Ki = 50,000 nM, recombinant enzyme, 3-O-methylfluorescein substrate) [1]. This yields a CYP3A4/CYP2C19 selectivity ratio of approximately 9.1-fold. In contrast, the structurally related analog 3-benzyl-5-methylbenzo[d]oxazol-2(3H)-one, lacking the 4-butoxy-3-methoxy substitution, shows no reported selective CYP inhibition in publicly curated databases [2]. This differential CYP interaction profile is essential for laboratories studying metabolic stability where avoiding CYP2C19-mediated metabolism is a design criterion.

CYP450 Inhibition ADME-Tox Screening Drug Metabolism

Calculated Lipophilicity (XLogP3) of 825599-58-4 vs. the 3-Hydroxybenzyl Analog MIF098: A 1.9-Log Unit Differential

The computed partition coefficient (XLogP3) for compound 825599-58-4 is 4.4, reflecting the lipophilic contribution of the butoxy chain [1]. Its close structural analog MIF098 (3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one, CAS 1208448-95-6) has a calculated XLogP3 of 2.5, a difference of 1.9 log units [2]. This substantial divergence directly impacts predicted membrane permeability and CNS penetration potential. According to established medicinal chemistry guidelines, compounds with logP > 3 are significantly more likely to exhibit blood-brain barrier penetration, whereas MIF098's lower logP is associated with peripheral restriction [3].

Lipophilicity ADME Prediction CNS Permeability

Hydrogen Bond Donor Count: Zero HBDs in 825599-58-4 vs. One HBD in MIF098 – Implications for Permeability and Efflux

Compound 825599-58-4 contains zero hydrogen bond donors (HBD = 0), whereas the close analog MIF098 possesses one phenolic -OH group (HBD = 1) [1]. According to Lipinski's Rule of Five and extensive permeability data, each additional HBD reduces passive membrane permeability by approximately 10-fold on average [2]. Furthermore, a zero HBD count eliminates the risk of glucuronidation or sulfation at the N-benzyl position, metabolic liabilities to which MIF098 is susceptible. This property differentiates 825599-58-4 in panels where metabolic stability and high passive permeability are primary selection criteria.

Hydrogen Bonding Membrane Permeability Oral Bioavailability

CYP2E1 vs CYP3A4 Selectivity: Low CYP2E1 Inhibition (IC50 = 50,000 nM) of 825599-58-4 Compared to Broader CYP Inhibition by Uncharacterized Benzoxazolones

Compound 825599-58-4 demonstrates very weak inhibition of CYP2E1 (IC50 = 50,000 nM, human liver microsomes, chlorzoxazone substrate), resulting in a CYP2E1/CYP3A4 selectivity ratio of approximately 9.1-fold in favor of CYP3A4 [1]. Many uncharacterized benzoxazolone analogs from commercial screening libraries lack publicly available CYP2E1 activity data, which is a critical gap because CYP2E1 inhibition is associated with hepatotoxicity risk and ethanol-mediated drug interactions. The documented low CYP2E1 affinity of 825599-58-4 provides a concrete, quantitative liability assessment absent from the majority of in-class compounds [2].

CYP2E1 Inhibition Hepatotoxicity Screening Drug-Drug Interaction

Target Application Scenarios for 825599-58-4 Based on Verified Differential Evidence


CYP450 Isoform Selectivity Reference Standard in ADME-Tox Cocktail Assays

With a documented CYP3A4 IC50 of 5,490 nM and CYP2C19 Ki of 50,000 nM, 825599-58-4 can serve as a moderate-affinity, isoform-selective reference compound in CYP inhibition cocktail assays [1]. Its 9.1-fold selectivity window enables calibration of assay sensitivity for CYP3A4 over CYP2C19, a feature not available with uncharacterized benzoxazolone analogs. Researchers constructing hepatic metabolism screening panels can use 825599-58-4 to benchmark CYP3A4 activity while observing minimal interference with CYP2C19-mediated transformations, a practical advantage over pan-CYP inhibitors that obscure isoform-specific contributions [1].

Lipophilic Scaffold for CNS Penetration Screening Libraries

The calculated logP of 4.4, combined with zero hydrogen bond donors and a topological polar surface area (TPSA) of 48 Ų, positions 825599-58-4 squarely within the physicochemical space characteristic of CNS-penetrant small molecules [1][2]. This compound is suitable as a lipophilic control or scaffold for CNS-focused screening collections, particularly when comparing target engagement in neuronal vs. peripheral cell models. In contrast, the more polar analog MIF098 (logP 2.5, TPSA 62 Ų) is predicted to be peripherally restricted, making 825599-58-4 the appropriate choice for neuroscience target screening campaigns [2].

Metabolic Stability Profiling: Zero HBD Mitigates Phase II Conjugation Artifacts

The absence of hydrogen bond donors (HBD = 0) in 825599-58-4 eliminates the primary site for glucuronidation or sulfation that plagues phenolic analogs like MIF098 [1]. This property makes 825599-58-4 a cleaner probe for oxidative metabolism studies, where Phase II conjugation would otherwise confound the interpretation of intrinsic clearance data [2]. Procurement of 825599-58-4 over an HBD-containing analog reduces the risk of misleading metabolic stability readouts in hepatocyte or microsomal incubation experiments [1][2].

Quote Request

Request a Quote for 3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.